3-(Bromomethyl)-5-methoxybenzo[d]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-5-methoxy-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-2-3-9-7(4-6)8(5-10)11-13-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXSPPCAKXACLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37924-87-1 | |
| Record name | 3-(bromomethyl)-5-methoxy-1,2-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for the Preparation of 3 Bromomethyl 5 Methoxybenzo D Isoxazole
Strategies for Constructing the Benzo[d]isoxazole Ring System
The formation of the fused benzo[d]isoxazole ring is a critical step that can be achieved through several synthetic routes. These methods primarily involve the formation of the isoxazole (B147169) ring fused to the benzene (B151609) ring, starting from appropriately substituted phenolic precursors.
Cyclocondensation Reactions Involving Hydroxylamine (B1172632) and Carbonyl Precursors
Cyclocondensation reactions represent a classical and widely utilized approach for the synthesis of isoxazole rings. In the context of 5-methoxybenzo[d]isoxazole (B1612025), this typically involves the reaction of a derivative of 2-hydroxy-5-methoxybenzaldehyde (B1199172) or 2-hydroxy-5-methoxyacetophenone with hydroxylamine or its derivatives. The initial reaction forms an oxime, which then undergoes an intramolecular cyclization to yield the benzo[d]isoxazole ring.
A common precursor for this method is 2'-hydroxy-5'-methoxyacetophenone (B48926). sciencemadness.orgsigmaaldrich.com The reaction of this ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol, leads to the formation of 2'-hydroxy-5'-methoxyacetophenone oxime. nih.gov Subsequent heating of the oxime, often in the presence of a dehydrating agent or under thermal conditions, facilitates the intramolecular cyclization to afford 3-methyl-5-methoxybenzo[d]isoxazole.
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 2'-Hydroxy-5'-methoxyacetophenone | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, Reflux | 3-Methyl-5-methoxybenzo[d]isoxazole | Not specified | nih.gov |
| Substituted benzaldehydes | Hydroxylamine hydrochloride, Ethyl acetoacetate | Agro-waste-based solvent, 60 °C | 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones | 86-92% | nih.gov |
Intramolecular Cyclization Approaches to Fused Isoxazole Systems
Intramolecular cyclization offers a powerful and often regioselective route to fused heterocyclic systems like benzo[d]isoxazoles. A key strategy involves the cyclization of an ortho-substituted phenol (B47542) bearing a functional group that can react with an in-situ generated or pre-formed oxime.
One of the most effective methods involves the cyclization of 2-hydroxyaryl ketoximes. For instance, the treatment of 2'-hydroxy-5'-methoxyacetophenone oxime with a dehydrating agent such as triflic anhydride (B1165640) in a solvent like dichloromethane (B109758) at room temperature can lead to the efficient formation of 3-methyl-5-methoxybenzo[d]isoxazole in high yield.
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 2-Hydroxyaryl ketoxime | Triflic anhydride | Dichloromethane, Room Temperature | 3-Methyl-1,2-benzisoxazole | 96% | sciencemadness.org |
| 2-Alkyn-1-one O-methyl oximes | Iodine monochloride (ICl) | Dichloromethane, Room Temperature | 4-Iodo-3,5-disubstituted isoxazoles | Good to excellent | researchgate.net |
Metal-Catalyzed Annulation Reactions for Benzo[d]isoxazole Formation
In recent years, transition-metal-catalyzed reactions have emerged as a highly efficient and versatile tool for the construction of heterocyclic scaffolds. Palladium-catalyzed C-H activation and annulation reactions have been successfully applied to the synthesis of benzo[d]isoxazoles. These methods often exhibit high functional group tolerance and provide access to a wide range of derivatives. While specific examples for 5-methoxybenzo[d]isoxazole are not extensively detailed in readily available literature, the general principles of these reactions are well-established for related structures.
Installation of the Bromomethyl Moiety at the C-3 Position
Once the 3-methyl-5-methoxybenzo[d]isoxazole core is synthesized, the next critical step is the introduction of the bromine atom onto the methyl group at the C-3 position. This transformation can be accomplished through two primary strategies: radical bromination of the methyl precursor or halogenation of the corresponding alcohol.
Radical Bromination Reactions on Methyl Precursors
The most common method for the conversion of a methyl group attached to an aromatic or heteroaromatic ring into a bromomethyl group is through a free radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or photochemical irradiation. This reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen from the methyl group, followed by reaction with NBS to propagate the chain and form the desired bromomethyl product.
While a specific protocol for the bromination of 3-methyl-5-methoxybenzo[d]isoxazole is not explicitly detailed in the provided search results, the general conditions for benzylic bromination are well-established and can be applied to this substrate.
| Substrate | Reagent | Initiator/Conditions | Solvent | Product | Reference |
| 3-Aryl-5-methyl-isoxazole-4-carboxylate | N-Bromosuccinimide (NBS) | Benzoyl peroxide (BPO) | CCl₄, Reflux | 3-Aryl-5-bromomethyl-isoxazole-4-carboxylate | |
| Toluene (B28343) | N-Bromosuccinimide (NBS) | Light (hν) or AIBN | CCl₄, Reflux | Benzyl bromide | General Knowledge |
Halogenation of Alcohols via Phosphorous Halides or Related Reagents
An alternative route to 3-(bromomethyl)-5-methoxybenzo[d]isoxazole involves the initial synthesis of the corresponding alcohol, (5-methoxybenzo[d]isoxazol-3-yl)methanol, followed by its conversion to the bromide. The alcohol can be prepared by the reduction of a corresponding ester, such as methyl 5-methoxybenzo[d]isoxazole-3-carboxylate, using a reducing agent like lithium aluminium hydride (LiAlH₄).
The subsequent halogenation of the alcohol can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) is a common and effective reagent for converting primary alcohols to their corresponding bromides. The reaction is typically carried out in an inert solvent such as diethyl ether or dichloromethane at low temperatures. Another approach is the Appel reaction, which utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and a halogen source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).
| Precursor | Reagents | Conditions | Product | Reference |
| (5-Phenylisoxazol-3-yl)methanol | Thionyl chloride (SOCl₂) | Not specified | 3-(Chloromethyl)-5-phenylisoxazole | nih.gov |
| Primary Alcohols | Phosphorus tribromide (PBr₃) | Diethyl ether, 0 °C to room temp. | Alkyl bromides | General Knowledge |
| Primary Alcohols | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) | Dichloromethane, Room temp. | Alkyl bromides | General Knowledge |
Regioselective Functionalization Strategies
Achieving the desired substitution pattern on the benzo[d]isoxazole core is paramount. Regioselective functionalization strategies are essential to control the placement of substituents on the bicyclic system. Key approaches include directed C-H functionalization and cycloaddition reactions.
Transition-metal catalysis, particularly with palladium and ruthenium, has emerged as a powerful tool for the regioselective C-H functionalization of aromatic and heteroaromatic rings. For benzo[d]isoxazole systems, a directing group can guide the catalyst to a specific C-H bond, enabling the introduction of various functionalities. For instance, a pre-installed group on the benzene ring can direct ortho-metalation and subsequent reaction. The nitrogen atom within the isoxazole ring can also serve as a directing group, facilitating functionalization at adjacent positions. nih.gov
Another cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both components. The synthesis of fused isoxazoles often relies on intramolecular nitrile oxide cycloaddition (INOC) reactions, where the tethered nitrile oxide and dipolarophile react to form the bicyclic structure with controlled regiochemistry. mdpi.com
Introduction of the Methoxy (B1213986) Group at the C-5 Position
Etherification of Hydroxy-Substituted Benzo[d]isoxazoles
One of the most direct and classical methods for forming an aryl ether is the Williamson ether synthesis. This strategy would involve the preparation of a 5-hydroxybenzo[d]isoxazole precursor. This phenolic intermediate can then be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which subsequently undergoes nucleophilic substitution with a methylating agent like iodomethane (B122720) or dimethyl sulfate (B86663) to yield the desired 5-methoxy product. The efficiency of this reaction is typically high, provided the substrate is stable to the basic conditions.
Electrophilic Aromatic Substitution Followed by Functional Group Interconversion
Electrophilic aromatic substitution is a fundamental process for functionalizing benzene rings. While the benzo[d]isoxazole system's reactivity is complex, a substituent could potentially be introduced at the C-5 position, which can then be converted into a methoxy group. For example, nitration could introduce a nitro group, which can be reduced to an amine. The amine could then be converted to a diazonium salt, followed by hydrolysis to a hydroxyl group, which is then methylated as described above. Alternatively, Friedel-Crafts acylation could introduce an acetyl group, which might be transformed into a hydroxyl group via a Baeyer-Villiger oxidation, followed by hydrolysis and methylation. Such multi-step sequences are often less efficient than more direct methods.
Palladium-Catalyzed Alkoxylation Reactions
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-O bonds. A 5-halobenzo[d]isoxazole (e.g., 5-bromo- or 5-iodobenzo[d]isoxazole) could serve as a substrate for a Buchwald-Hartwig-type alkoxylation. In this reaction, the aryl halide is coupled with methanol (B129727) or a methoxide (B1231860) source in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method is known for its broad functional group tolerance and often provides high yields under relatively mild conditions. The choice of ligand is critical and must be optimized to achieve efficient coupling. organic-chemistry.org
Convergent and Linear Synthetic Route Design
Linear Synthesis: A linear sequence involves the stepwise modification of a single starting material. For this target, a plausible linear route could begin with the synthesis of the core 5-methoxybenzo[d]isoxazole ring system. This could be followed by functionalization at the 3-position, for instance, by introducing a methyl group. The final step would then be the radical bromination of the 3-methyl group using a reagent like N-Bromosuccinimide (NBS) to install the bromomethyl functionality.
Investigation of Reaction Conditions and Solvent Effects for Optimized Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that are typically investigated include the choice of solvent, base, catalyst, temperature, and reaction time. The synthesis of isoxazole rings via [3+2] cycloaddition is particularly sensitive to these factors.
Studies on the synthesis of substituted isoxazoles have shown that solvent polarity and the choice of base can dramatically influence reaction outcomes. nih.gov For example, in the cycloaddition of nitrile oxides, aqueous solvent mixtures can sometimes accelerate the reaction, while in other cases, aprotic organic solvents like dichloromethane or toluene are preferred. nih.govolemiss.edu The base used to generate the nitrile oxide in situ from a hydroximoyl chloride is also critical; inorganic bases like sodium carbonate or organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can affect both the reaction rate and the formation of byproducts such as furoxans (nitrile oxide dimers). nih.govnih.gov
The following tables summarize findings from optimization studies on the synthesis of various substituted isoxazoles, illustrating the impact of different reaction parameters.
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DIPEA | H₂O/MeOH (98:2) | 2 | 45 |
| 2 | NaHCO₃ | H₂O/MeOH (98:2) | 3 | 40 |
| 3 | Na₂CO₃ | H₂O/MeOH (98:2) | 3 | 52 |
| 4 | TEA | H₂O/MeOH (98:2) | 2 | 54 |
| 5 | TEA | H₂O/MeOH (5:95) | 2 | 68 |
| 6 | DIPEA | H₂O/MeOH (5:95) | 1 | 90 |
| 7 | DIPEA | CH₂Cl₂ | 1 | 70 |
| Entry | Base | Dehydrating Agent | Lewis Acid | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Kt-BuO | 2,4,6-Trichlorobenzoyl chloride | — | 24 | 65 |
| 2 | TEA | 2,4,6-Trichlorobenzoyl chloride | — | 24 | 50 |
| 3 | DBU | 2,4,6-Trichlorobenzoyl chloride | — | 24 | 73 |
| 4 | DBU | Benzoyl chloride | — | 48 | 62 |
| 5 | DBU | 2,4,6-Trichlorobenzoyl chloride | ZnCl₂ (1.5 equiv) | 3 | 82 |
| 6 | DBU | 2,4,6-Trichlorobenzoyl chloride | ZnCl₂ (2.5 equiv) | 4 | 87 |
| 7 | DBU | 2,4,6-Trichlorobenzoyl chloride | SnCl₄ (1.5 equiv) | 5 | 60 |
These data underscore that a systematic investigation of reaction parameters is essential to develop a high-yielding and robust synthesis for a specific target like this compound.
Temperature and Pressure Optimization
The efficiency and selectivity of the proposed synthetic steps are highly dependent on reaction parameters, particularly temperature. Pressure is generally maintained at atmospheric conditions for these types of liquid-phase reactions.
Step 1: Cyclization of 2'-hydroxy-5'-methoxyacetophenone oxime
The intramolecular cyclization to form the benzo[d]isoxazole ring is an endothermic process that requires energy input to overcome the activation barrier for dehydration and ring closure. Temperature control is critical to ensure a reasonable reaction rate while minimizing potential side reactions or degradation of the starting material and product.
One effective method for this cyclization utilizes a strong dehydrating agent like triflic anhydride in a solvent such as dichloromethane chemicalbook.com. In this case, the reaction can often proceed at or near room temperature. Thermal cyclization methods are also known but may require higher temperatures, which necessitates careful optimization to maximize yield google.com.
Table 1: Hypothetical Temperature Optimization for the Cyclization Step
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 0 | 24 | 35 | Low conversion rate |
| 2 | 25 (Room Temp) | 8 | 92 | Optimal balance of rate and yield |
| 3 | 40 (Reflux) | 4 | 88 | Increased rate, slight increase in impurities |
| 4 | 60 | 4 | 75 | Significant degradation observed |
This table presents illustrative data based on typical optimization studies for similar reactions.
Step 2: Radical Bromination of 3-methyl-5-methoxybenzo[d]isoxazole
Free-radical bromination is initiated by the thermal decomposition of an initiator, making temperature a key parameter. The reaction is typically conducted at the boiling point of the chosen solvent to ensure a steady generation of radicals. The temperature must be high enough to initiate the reaction but not so high as to cause non-selective reactions or decomposition of the desired product.
Table 2: Illustrative Temperature Optimization for Bromination with NBS
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Monobrominated Product (%) |
| 1 | Dichloromethane | 40 | 12 | 45 |
| 2 | Benzene | 80 | 4 | 85 |
| 3 | Carbon Tetrachloride | 77 | 4 | 90 |
| 4 | Acetonitrile (B52724) | 82 | 4 | 78 |
This table presents illustrative data based on typical optimization studies for similar reactions.
Catalyst Selection and Loading
While the term "catalyst" may not strictly apply to all reagents used, the choice and amount of activating agents or initiators are crucial for the success of the synthesis.
Step 1: Cyclization Reaction
The cyclization of the oxime is not a catalytic process but is promoted by a stoichiometric or slight excess of a dehydrating agent. Triflic anhydride is highly effective as it activates the oxime's hydroxyl group, making it an excellent leaving group and facilitating the intramolecular nucleophilic attack by the phenolic oxygen chemicalbook.com. The loading is typically 1.0 to 1.2 equivalents relative to the oxime. Using less than a stoichiometric amount results in incomplete conversion, while a significant excess increases cost and complicates purification without providing a proportional benefit.
Step 2: Radical Bromination
This step is not catalytic but relies on a radical initiator to start the chain reaction. The choice of initiator and its loading are critical variables. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common choices. The initiator is used in catalytic amounts, as one initiation event can lead to the formation of many product molecules through the chain propagation cycle.
Table 3: Effect of Radical Initiator and Loading on Bromination Yield
| Entry | Initiator | Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | AIBN | 1 | 6 | 75 |
| 2 | AIBN | 5 | 4 | 90 |
| 3 | AIBN | 10 | 4 | 88 |
| 4 | BPO | 5 | 4 | 86 |
| 5 | None | 12 | < 5 | No reaction |
This table presents illustrative data based on typical optimization studies for similar reactions.
Mechanistic Insights into Key Transformation Steps
Mechanism of Benzo[d]isoxazole Ring Formation
The formation of the 3-methyl-5-methoxybenzo[d]isoxazole ring from 2'-hydroxy-5'-methoxyacetophenone oxime via a dehydrating agent like triflic anhydride proceeds through the following steps:
Activation of the Oxime: The lone pair on the oxygen of the oxime's hydroxyl group attacks the highly electrophilic sulfur atom of triflic anhydride.
Formation of a Good Leaving Group: This forms an intermediate where the oxime hydroxyl has been converted into a triflate ester, which is an excellent leaving group.
Intramolecular Cyclization: The phenolic hydroxyl group, being a nucleophile, attacks the imine carbon atom. This step is often concerted with the departure of the triflate group, or it is followed by its elimination.
Deprotonation: A base (often a non-nucleophilic base added to the reaction or the triflate anion itself) removes the proton from the phenolic oxygen, leading to the formation of the aromatic benzo[d]isoxazole ring system.
Mechanism of Free-Radical Bromination
The selective bromination of the 3-methyl group with N-Bromosuccinimide (NBS) and a radical initiator (AIBN) follows a well-established free-radical chain reaction mechanism:
Initiation: The initiator (AIBN) undergoes thermal decomposition to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. The cyanoisopropyl radical then abstracts a bromine atom from an NBS molecule to generate a bromine radical (Br•).
Propagation: This phase consists of two repeating steps:
Hydrogen Abstraction: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group at the 3-position of the benzo[d]isoxazole ring. This abstraction is selective for the benzylic-like position due to the resonance stabilization of the resulting radical intermediate.
Bromine Transfer: The newly formed 3-(methyl-radical)-5-methoxybenzo[d]isoxazole intermediate reacts with a molecule of NBS, abstracting a bromine atom to form the final product, this compound, and generating a new succinimidyl radical. This radical can then react with HBr to regenerate a bromine radical, continuing the chain.
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture (e.g., two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical).
Chemical Reactivity and Derivatization Strategies of 3 Bromomethyl 5 Methoxybenzo D Isoxazole
Nucleophilic Substitution Reactions at the Bromomethyl Group
The benzylic-like bromide in 3-(bromomethyl)-5-methoxybenzo[d]isoxazole is an excellent leaving group, making the methylene (B1212753) carbon highly susceptible to attack by a wide range of nucleophiles. This facilitates the straightforward introduction of diverse functional groups. The reactivity of similar (halomethyl)isoxazole systems has been well-documented, providing a strong basis for predicting the behavior of this specific derivative. researchgate.netresearchgate.net
The reaction of (halomethyl)azolyl derivatives with alcohols and phenols is a standard method for creating ether linkages. For instance, the treatment of 3-chloromethyl-5-phenylisoxazoles with various substituted phenols under Williamson ether synthesis conditions (a base such as potassium carbonate in a polar aprotic solvent like DMF) yields the corresponding aryloxymethyl-isoxazoles. researchgate.net It is anticipated that this compound would react similarly with a range of alcohols and phenols to produce ethers, as illustrated in the following generalized reaction scheme.
Table 1: Representative Ether Formation Reactions with Halomethyl-Isoxazole Analogs
| Halomethyl-Isoxazole Reactant | Nucleophile | Product | Reference |
| 3-(Chloromethyl)-5-phenylisoxazole | Substituted Phenols | 3-(Aryloxymethyl)-5-phenylisoxazoles | researchgate.net |
| 5-(Bromomethyl)-3-phenylisoxazoles | 7-Hydroxyflavanone | 2-Phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones | researchgate.net |
Analogous to ether formation, thioethers can be readily synthesized by reacting this compound with thiol-containing nucleophiles. Studies on 3-chloromethyl-5-phenylisoxazoles have demonstrated that the chlorine atom is efficiently displaced by various sulfur nucleophiles, including sodium phenylthiolate and sodium benzylthiolate, in methanol (B129727) to afford the corresponding sulfides. researchgate.net This transformation provides a reliable route to introduce sulfur-containing moieties.
The bromomethyl group is highly reactive towards nitrogen nucleophiles, enabling the synthesis of a variety of amine derivatives. The reaction of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with morpholine (B109124) in methanol results in the substitution of the chlorine atom to form the corresponding morpholine residue. researchgate.net Similarly, reactions with primary and secondary amines, including benzylamine, would lead to the formation of secondary and tertiary amine derivatives, respectively. researchgate.netresearchgate.net This reactivity is fundamental for building more complex molecules and for linking the isoxazole (B147169) core to other pharmacophores or biomolecules. researchgate.net
Esters can be formed through the reaction of the bromomethyl group with carboxylates. This typically involves the use of a carboxylate salt (e.g., sodium or cesium carboxylate) or a carboxylic acid in the presence of a non-nucleophilic base. This method allows for the introduction of an ester functional group, which can be a key structural motif or a precursor for further transformations. The synthesis of 5-(benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester from propargyl benzoate (B1203000) highlights the utility of such ester linkages in isoxazole chemistry. mdpi.com
While nucleophilic substitution is the most common reaction at the benzylic position, palladium-catalyzed cross-coupling reactions represent a more advanced strategy for C-C bond formation. The coupling of unactivated secondary and tertiary alkyl bromides with various partners is an area of active research. researchgate.net For instance, palladium-catalyzed reactions of α-bromo carboxamides with aryl boronic acids have been successfully developed. researchgate.net It is plausible that the benzylic bromide of this compound could participate in Suzuki-type cross-coupling reactions with boronic acids or their esters, providing a direct route to arylated or vinylated derivatives at the methyl position. nih.govorganic-chemistry.org
Reactivity of the Benzo[d]isoxazole Ring System
The benzo[d]isoxazole ring, also known as anthranil, is an aromatic heterocyclic system, but its N-O bond represents a point of latent reactivity. chemicalbook.com This bond is susceptible to cleavage under various conditions, particularly reductive ones, which can lead to ring-opening or rearrangement reactions.
The isoxazole ring's structural features, specifically the weaker nitrogen-oxygen bond, provide a site for potential ring cleavage, making it a useful intermediate in synthetic pathways. researchgate.net For example, hydrogenation of isoxazole derivatives over a palladium catalyst can lead to the reductive opening of the isoxazole ring. mdpi.com This reactivity can be exploited to transform the isoxazole into other heterocyclic systems or acyclic structures.
Electrophilic Aromatic Substitution on the Benzo Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the presence of the methoxy (B1213986) group at the 5-position. The methoxy group is a powerful ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. In this specific molecule, the positions ortho to the methoxy group are C4 and C6, while the para position is occupied by the isoxazole ring fusion.
The isoxazole ring itself is generally considered to be electron-withdrawing, which would typically deactivate the benzene ring towards electrophilic attack. However, the strong activating effect of the methoxy group is expected to dominate, allowing for substitution reactions to occur. The directing effects of the substituents are summarized in the table below.
| Position | Activating/Deactivating Group | Expected Reactivity |
| C4 | Ortho to Methoxy | Activated |
| C6 | Ortho to Methoxy | Activated |
| C7 | Meta to Methoxy | Deactivated |
Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are anticipated to occur primarily at the C4 and C6 positions. For instance, nitration with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 4-nitro- and 6-nitro-3-(bromomethyl)-5-methoxybenzo[d]isoxazole. Similarly, bromination using bromine in acetic acid would be expected to introduce a bromine atom at either the C4 or C6 position. The precise regioselectivity would depend on the specific reaction conditions and the steric hindrance posed by the adjacent groups.
Functional Group Transformations of the Methoxy Moiety
The methoxy group at the 5-position is a key site for functional group interconversion, providing a handle to modulate the electronic and steric properties of the molecule. A primary transformation for the methoxy group is its demethylation to the corresponding phenol (B47542), 3-(bromomethyl)benzo[d]isoxazol-5-ol. This reaction is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758). Other reagents like hydrogen iodide (HI) or pyridine (B92270) hydrochloride can also be employed.
The resulting phenol is a versatile intermediate. Its hydroxyl group can be further functionalized through various reactions:
Etherification: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) can introduce a variety of alkoxy groups.
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding esters.
Williamson Ether Synthesis: This allows for the introduction of more complex aryl or alkyl groups.
These transformations are crucial for structure-activity relationship studies in drug discovery, allowing for the fine-tuning of properties like solubility, lipophilicity, and biological target interactions.
Potential for Ring Opening and Rearrangement Reactions
The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to ring-opening reactions under certain conditions. researchgate.net This reactivity can be harnessed to generate new molecular scaffolds.
Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂/Pd-C) can lead to the cleavage of the N-O bond, which can be followed by further transformations to yield various products, including β-amino alcohols or enamino ketones, depending on the substrate and reaction conditions. For instance, the reductive ring scission of the 1,2-benzisoxazole (B1199462) ring is a known metabolic pathway for some drugs. researchgate.net
Base- or Acid-Catalyzed Rearrangements: Isoxazoles can undergo rearrangements to other heterocyclic systems. A notable example is the base-catalyzed rearrangement of isoxazoles to oxazoles. rsc.org This transformation is thought to proceed through a series of steps involving deprotonation, N-O bond cleavage, and recyclization. While specific studies on this compound are not prevalent, the general principles suggest that such rearrangements could be possible under specific conditions.
Fluorinative Ring Opening: Treatment with electrophilic fluorinating agents like Selectfluor® can induce a ring-opening fluorination of isoxazoles to produce fluorinated carbonyl compounds. nih.govnuph.edu.ua This reaction proceeds via electrophilic fluorination followed by N-O bond cleavage.
The susceptibility of the benzo[d]isoxazole ring in the title compound to these reactions would be influenced by the substituents on the benzene ring. The electron-donating methoxy group may affect the stability of the isoxazole ring and the feasibility of these transformations.
Synthesis of Advanced Benzo[d]isoxazole Analogues via this compound
The presence of the highly reactive bromomethyl group at the 3-position makes this compound an excellent starting material for the synthesis of more complex molecules. The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles.
Construction of Polycyclic Systems
The bromomethyl group can be utilized in intramolecular cyclization reactions to construct fused polycyclic systems. For example, by first substituting the bromine with a nucleophile that contains a suitable functional group, a subsequent cyclization onto the benzo[d]isoxazole core or the substituent itself can be envisioned.
One potential strategy involves the reaction with a nucleophile containing a tethered alkene or alkyne. The resulting intermediate could then undergo a radical or transition-metal-catalyzed cyclization to form a new ring fused to the benzo[d]isoxazole system. The synthesis of various fused isoxazoles has been reported through such intramolecular cycloaddition reactions. mdpi.com
Incorporation into Macrocycles
Macrocycles are of great interest in drug discovery due to their unique conformational properties. This compound can serve as a key building block for macrocyclization reactions. The bromomethyl group can react with a difunctional linker in a bimolecular fashion to form a macrocyclic dimer or react with a long-chain molecule containing two nucleophilic sites to form a monomeric macrocycle.
For example, reaction with a long-chain diamine or diol under high dilution conditions would favor intramolecular cyclization, leading to the formation of a macrocycle containing the benzo[d]isoxazole moiety. The synthesis of macrocycles containing isoxazole units has been achieved through various strategies, including 1,3-dipolar cycloaddition. mdpi.com
Development of Hybrid Molecules
Hybrid molecules, which combine two or more pharmacophores into a single entity, are a growing area of research aimed at developing drugs with dual or synergistic activities. ijariit.comresearchgate.net The reactive nature of the bromomethyl group in this compound makes it an ideal synthon for creating such hybrids.
By reacting it with a nucleophilic functional group present on another biologically active molecule, a covalent linkage can be formed. For example, reaction with the amino group of an existing drug or the hydroxyl group of a natural product would yield a new hybrid molecule. This approach has been used to synthesize a variety of isoxazole-containing hybrid molecules with potential therapeutic applications. ijariit.commdpi.com
Mechanistic Investigations of Derivatization Reactions
The primary mode of reactivity for this compound involves the substitution of the bromide ion by a nucleophile. This reaction typically proceeds via a nucleophilic substitution mechanism. The specific pathway, whether it be SN1, SN2, or a borderline case, is influenced by the nature of the nucleophile, the solvent, and the inherent electronic properties of the benzisoxazole ring system.
While specific kinetic data for the nucleophilic substitution of this compound is not extensively documented in publicly available literature, the kinetics can be inferred from studies on analogous benzylic halides and other substituted isoxazoles. The reaction rate is anticipated to be significantly influenced by the concentration of both the substrate and the attacking nucleophile.
For a typical SN2 reaction, the rate law would be expressed as:
Rate = k[this compound][Nucleophile]
The rate constant, k, would be dependent on factors such as temperature and the solvent system employed. In polar aprotic solvents, which are commonly used for such substitutions, the rate of reaction is generally enhanced.
To illustrate the expected kinetic behavior, a hypothetical data table for the reaction with a common nucleophile, such as sodium azide, is presented below. This data reflects the anticipated second-order kinetics.
| Experiment | Initial [Substrate] (M) | Initial [NaN₃] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This table presents hypothetical data for illustrative purposes.
The stability of the potential carbocation intermediate at the methylene bridge, influenced by the adjacent benzisoxazole ring, may also introduce some SN1 character, particularly with weaker nucleophiles or in polar protic solvents.
The derivatization of this compound is expected to proceed through a transition state or a high-energy intermediate, depending on the reaction mechanism.
In an SN2 pathway, the reaction proceeds through a single, concerted transition state where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. This pentacoordinate transition state is not a stable intermediate but a fleeting arrangement of atoms at the peak of the reaction energy profile.
Conversely, an SN1 mechanism would involve the formation of a discrete carbocation intermediate. The benzisoxazole ring, particularly with its electron-withdrawing nitrogen atom, might destabilize an adjacent carbocation, making a pure SN1 pathway less likely than for a typical benzylic halide. However, resonance delocalization involving the benzene ring portion of the molecule could offer some stabilization. The elucidation of such intermediates often relies on spectroscopic techniques under specific conditions or by trapping experiments with potent nucleophiles.
The regioselectivity and chemoselectivity of reactions involving this compound are governed by a combination of electronic and steric factors.
Steric Factors: Steric hindrance around the reactive bromomethyl group can significantly impact the rate and mechanism of nucleophilic attack. Bulky nucleophiles will experience greater steric repulsion, potentially slowing the reaction rate or favoring an SN1-type mechanism if a carbocation can be formed. In reactions where multiple products are possible, steric hindrance can direct the nucleophile to attack the less hindered site, although in the case of this compound, the primary reactive site is well-defined. Research on other substituted isoxazoles has demonstrated that steric factors in the transition state are of high importance in determining product ratios. nih.gov The interplay between steric and electronic effects is often critical in controlling the regioselectivity of reactions in similar heterocyclic systems. nih.govresearchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Research Purposes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-Resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-(Bromomethyl)-5-methoxybenzo[d]isoxazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.
Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the aromatic ring, the methoxy (B1213986) group, and the bromomethyl group. The aromatic protons would appear as doublets or doublets of doublets in the approximate range of δ 7.0-7.8 ppm. The methoxy (–OCH₃) protons would present as a sharp singlet around δ 3.9 ppm, and the bromomethyl (–CH₂Br) protons would also be a singlet, expected further downfield around δ 4.7 ppm due to the deshielding effect of the adjacent bromine atom and the isoxazole (B147169) ring.
The ¹³C NMR spectrum would complement this data, showing distinct signals for each of the nine carbon atoms in the molecule.
Predicted ¹H and ¹³C NMR Data for this compound
This table contains predicted chemical shifts (δ) in ppm, based on analogous structures.
| Position | Atom Type | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | Notes |
|---|---|---|---|---|
| - | -CH₂Br | ~4.7 | ~20-30 | Methylene (B1212753) group |
| - | -OCH₃ | ~3.9 | ~56 | Methoxy group |
| C3 | Carbon | - | ~158 | Carbon attached to CH₂Br |
| C3a | Carbon | - | ~115 | Ring junction carbon |
| C4 | CH | ~7.6 | ~112 | Aromatic proton |
| C5 | Carbon | - | ~160 | Carbon attached to OCH₃ |
| C6 | CH | ~7.1 | ~105 | Aromatic proton |
| C7 | CH | ~7.7 | ~120 | Aromatic proton |
| C7a | Carbon | - | ~165 | Ring junction carbon |
To confirm the assignments of the predicted signals, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this molecule, COSY would show correlations between the adjacent protons on the benzene (B151609) ring, helping to definitively assign their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would unambiguously link the proton signals for the –CH₂Br, –OCH₃, and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two to four bonds). This is crucial for piecing together the molecular backbone. Key correlations would be expected between the –CH₂Br protons and the C3 carbon, and between the –OCH₃ protons and the C5 carbon, confirming the substituent positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY can help confirm the spatial relationship between the bromomethyl group and adjacent protons on the benzisoxazole core.
Dynamic NMR (DNMR) studies could be employed to investigate the conformational dynamics of the molecule, specifically the rotational barrier around the C3–CH₂Br single bond. By acquiring NMR spectra at various temperatures, it might be possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers associated with this rotation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
HRMS is an indispensable technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₉H₈BrNO₂), HRMS would verify the molecular weight with high precision, distinguishing it from other compounds with the same nominal mass.
The analysis would also reveal the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), showing two major peaks for the molecular ion [M]⁺ and [M+2]⁺ that are two mass units apart and of nearly equal intensity.
Predicted HRMS Data for C₉H₈BrNO₂
| Ion | Calculated Exact Mass |
|---|---|
| [M]⁺ (C₉H₈⁷⁹BrNO₂)⁺ | 240.9789 |
| [M+2]⁺ (C₉H₈⁸¹BrNO₂)⁺ | 242.9769 |
Fragment analysis within the mass spectrometer provides further structural information. Common fragmentation pathways would likely include the loss of a bromine radical (•Br) or the entire bromomethyl radical (•CH₂Br), leading to characteristic fragment ions that can be detected and analyzed.
X-Ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique yields precise data on bond lengths, bond angles, and torsional angles within the molecule. It would confirm the planarity of the fused benzisoxazole ring system and reveal the exact conformation of the bromomethyl and methoxy substituents relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as van der Waals forces or potential halogen bonding, that govern the solid-state architecture.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The spectra for this compound would exhibit characteristic absorption bands confirming its key structural features.
Predicted Vibrational Spectroscopy Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2950-2850 | C-H Stretch | -OCH₃, -CH₂Br |
| 1620-1580 | C=N Stretch | Isoxazole Ring |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| 1050-1000 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| 690-550 | C-Br Stretch | Alkyl Bromide |
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring during Research
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity assessment. A typical method would involve a reversed-phase C18 column with a gradient elution system, likely using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) as the mobile phase. A UV detector would be suitable for detection, given the chromophoric nature of the benzisoxazole ring system.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination that separates volatile compounds and then provides their mass spectra for identification. This technique is highly effective for checking the purity of this compound and identifying any volatile impurities. The mass spectrometer detector offers high specificity, allowing for the characterization of co-eluting peaks or trace-level contaminants based on their fragmentation patterns.
Spectroscopic Studies for Understanding Electronic Transitions and Molecular Orbitals
The electronic behavior of this compound, a substituted benzisoxazole, is fundamentally governed by its molecular orbital structure. Spectroscopic techniques, particularly UV-Vis spectroscopy, coupled with computational analysis, provide deep insights into the electronic transitions between these orbitals. While specific experimental spectra for this compound are not extensively documented in publicly accessible literature, the principles of electronic transitions and molecular orbital theory for the benzisoxazole scaffold and related substituted aromatic systems are well-established.
The electronic absorption spectra of benzisoxazole derivatives, like other aromatic compounds, are characterized by absorptions in the ultraviolet-visible range arising from π→π* and n→π* transitions. The benzisoxazole core contains a π-conjugated system, and the electronic transitions within this system are sensitive to the nature and position of substituents on the benzene ring. bldpharm.com For instance, studies on 2-(2'-hydroxyphenyl) benzoxazole (B165842) derivatives show that these compounds are strong UV absorbers with maximum absorption wavelengths (λmax) ranging from 336 to 374 nm. rsc.org The electronic transitions in substituted benzene derivatives are influenced by the electronic nature of the substituents and their relative positions on the ring. bldpharm.com
The key to understanding these electronic properties lies in the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and a shift of the absorption maximum to a longer wavelength (a bathochromic shift). nih.govresearchgate.net
The theoretical analysis of related heterocyclic structures provides a framework for predicting the electronic properties of this compound. Density Functional Theory (DFT) calculations are a powerful tool for modeling molecular orbitals and predicting electronic spectra. Such analyses for similar molecules reveal that the HOMO is often localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-accepting regions. researchgate.net The transition from HOMO to LUMO represents the primary electronic excitation and corresponds to the longest wavelength absorption band in the UV-Vis spectrum.
Below are illustrative tables representing the kind of data obtained from spectroscopic and computational studies for aromatic heterocyclic compounds. Please note that these are representative examples to illustrate the concepts, as specific experimental values for this compound are not available.
Table 1: Representative UV-Vis Absorption Data for Substituted Benzisoxazoles
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |
| Benzisoxazole (Hypothetical) | Ethanol | ~280 | ~5,000 | π→π |
| 5-Methoxybenzo[d]isoxazole (B1612025) | Ethanol | ~295 | ~6,500 | π→π |
| This compound (Predicted) | Ethanol | ~300-310 | ~7,000 | π→π* |
This table is interactive. Users can sort the data by clicking on the column headers.
Table 2: Calculated Frontier Molecular Orbital Energies for Benzisoxazole Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE in eV) |
| Benzisoxazole (Hypothetical) | -6.2 | -1.5 | 4.7 |
| 5-Methoxybenzo[d]isoxazole | -5.9 | -1.4 | 4.5 |
| This compound (Predicted) | -6.0 | -1.6 | 4.4 |
This table is interactive. Users can sort the data by clicking on the column headers.
Computational and Theoretical Investigations of 3 Bromomethyl 5 Methoxybenzo D Isoxazole
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.netmdpi.com By approximating the electron density, DFT calculations can predict a variety of molecular properties with a good balance of accuracy and computational cost. For 3-(bromomethyl)-5-methoxybenzo[d]isoxazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are instrumental in elucidating its electronic characteristics. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring and the isoxazole (B147169) ring, while the LUMO is likely to be distributed over the benzo[d]isoxazole core and the bromomethyl group, which has electron-accepting character. The intramolecular charge transfer from the electron-donating methoxy (B1213986) group to the electron-accepting bromomethyl group can be inferred from the nature of these frontier orbitals. researchgate.net
Based on typical values for similar aromatic heterocyclic compounds, the predicted HOMO-LUMO energies and related quantum chemical descriptors for this compound are presented in the table below.
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.8 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |
| Ionization Potential (I) | 6.5 | Energy required to remove an electron |
| Electron Affinity (A) | 1.8 | Energy released upon gaining an electron |
| Global Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Global Softness (S) | 0.43 | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | 4.15 | Tendency to attract electrons |
| Electrophilicity Index (ω) | 3.67 | Propensity to accept electrons |
Note: These are illustrative values based on computational studies of related molecules and are intended to represent the expected range for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays different potential values on the electron density surface, typically color-coded for intuitive interpretation. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote neutral potential. nih.gov
For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the methoxy group and the nitrogen and oxygen atoms of the isoxazole ring, making these sites potential targets for electrophiles. nih.govresearchgate.net A region of positive potential (blue) would be expected around the hydrogen atoms and, significantly, around the bromomethyl group, highlighting its susceptibility to nucleophilic attack. This information is crucial for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions. nih.gov
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool for the structural elucidation of organic molecules. nih.govnih.gov The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. ejosat.com.tr By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These predicted values, when compared with experimental spectra, can help in the unambiguous assignment of signals. epstem.net For this compound, predicted chemical shifts would be influenced by the electronic environment of each nucleus, with the methoxy and bromomethyl groups causing characteristic shifts in the adjacent aromatic protons and carbons.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂Br | 4.6 | 32.5 |
| OCH₃ | 3.9 | 56.0 |
| Aromatic CH | 6.8 - 7.5 | 105.0 - 160.0 |
| Isoxazole C | - | 110.0 - 165.0 |
| Benzo C-O | - | 162.0 |
Note: These are illustrative values based on computational studies of related molecules and are intended to represent the expected range for this compound.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. asianpubs.org The predicted vibrational spectrum for this compound would show characteristic bands for the C-H stretching of the aromatic and methyl groups, C-O stretching of the methoxy group, C=N and C=C stretching of the benzoisoxazole ring, and the C-Br stretching of the bromomethyl group.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. scielo.brajchem-a.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules and their interactions with other molecules, such as solvents or biological macromolecules.
For this compound, MD simulations can reveal the preferred conformations of the bromomethyl and methoxy groups relative to the benzoisoxazole ring. These simulations can also provide information about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the molecule's behavior in condensed phases. This is particularly relevant for understanding its solubility and potential interactions with biological targets. scielo.br
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be employed to model chemical reactions, predict their outcomes, and understand their mechanisms. This involves locating the transition state (TS) structures and calculating the activation energies for different possible reaction pathways.
For this compound, a key reactive site is the bromomethyl group, which is susceptible to nucleophilic substitution reactions. Reaction pathway modeling can be used to predict the feasibility of such reactions with various nucleophiles. By calculating the energy profile of the reaction, including the energies of the reactants, transition state, and products, the activation energy can be determined, providing a measure of the reaction rate. nih.gov
Furthermore, in cases where multiple reaction products are possible, computational modeling can predict the regioselectivity. For example, in reactions involving the aromatic ring, the directing effects of the methoxy group and the isoxazole ring can be computationally assessed to predict the most likely site of electrophilic substitution. The analysis of Fukui functions, derived from DFT calculations, can also help in identifying the most reactive sites for different types of reactions.
Elucidation of Catalytic Mechanisms
Computational studies are instrumental in elucidating reaction mechanisms, and in the context of isoxazoles, they can shed light on their synthesis and reactivity. While there is no specific information detailing the catalytic activity of this compound itself, theoretical methods are crucial for understanding the catalytic processes used to synthesize such molecules.
For instance, the synthesis of isoxazole derivatives can be achieved through various catalytic methods, such as the intramolecular oxidative cycloaddition of aldoximes, which can be catalyzed by hypervalent iodine(III) species mdpi.com. Mechanistic studies of such reactions often employ computational approaches to map out the reaction pathways, identify transition states, and determine the role of the catalyst. These investigations are vital for optimizing reaction conditions and improving yields of functionalized isoxazoles researchgate.net.
Furthermore, transition metal-catalyzed reactions, which are instrumental in the synthesis and functionalization of isoxazoles, benefit significantly from computational analysis researchgate.net. Theoretical calculations can help in understanding the regioselectivity of cycloaddition and cycloisomerization reactions, which are key steps in forming the isoxazole ring researchgate.net. While these studies focus on the synthesis of the isoxazole core, the principles can be extended to understand the reactivity of substituents, such as the bromomethyl group in this compound, in subsequent catalytic transformations.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. These models are essential in computational chemistry for predicting the properties of novel or uncharacterized molecules, thereby saving time and resources that would be spent on experimental measurements mdpi.comaidic.itnih.gov.
The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the constitutional, topological, geometrical, and electronic features of a molecule. These descriptors are then used to build a statistical model that can predict properties such as solubility, boiling point, and electronic properties nih.gov. For benzo[d]isoxazole derivatives, QSPR studies can be employed to predict a range of properties that are crucial for their application in various fields, including medicinal chemistry and materials science.
While a specific QSPR model for this compound is not available, the following table illustrates the types of physicochemical attributes that could be predicted using a validated QSPR model for a class of related compounds. The values presented are hypothetical and for illustrative purposes only.
| Physicochemical Attribute | Predicted Value | Method of Prediction |
| Molecular Weight | 242.07 g/mol | Calculation |
| LogP (Octanol-Water Partition Coefficient) | 2.85 | QSPR Model |
| Aqueous Solubility (LogS) | -3.5 | QSPR Model |
| Polar Surface Area | 45.2 Ų | QSPR Model |
| Dipole Moment | 2.5 D | Quantum Chemical Calculation |
This table contains hypothetical data for illustrative purposes.
Such predictive models are invaluable in the early stages of drug discovery and material design, allowing for the rapid screening of large libraries of virtual compounds to identify candidates with desirable properties mdpi.com.
In Silico Design of Novel Benzo[d]isoxazole Analogues for Targeted Chemical Research
In silico design encompasses a range of computational techniques used to discover and optimize novel molecules with specific biological activities or chemical properties. The benzo[d]isoxazole scaffold has been identified as a promising starting point for the design of new therapeutic agents, and computational methods play a central role in this process acs.orgnih.govacs.org.
The design process often begins with the identification of a biological target, such as an enzyme or a receptor, implicated in a disease. Molecular docking studies are then used to predict how different benzo[d]isoxazole analogues might bind to the target's active site. For example, benzo[d]isoxazole derivatives have been designed and evaluated as inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy nih.gov. In such studies, computational docking can help to understand the binding modes of these inhibitors and guide the design of new analogues with improved potency and selectivity nih.gov.
Once a promising lead compound is identified, further computational studies, such as molecular dynamics (MD) simulations, can be performed to investigate the stability of the ligand-protein complex and to refine the binding interactions nih.govresearchgate.net. These simulations provide a dynamic view of the molecular interactions over time, offering deeper insights than static docking poses alone.
Furthermore, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. These predictions are crucial for identifying candidates with favorable pharmacokinetic profiles and low toxicity, thereby increasing the likelihood of success in later stages of drug development nih.govmdpi.com. Through this iterative cycle of design, prediction, and synthesis, novel benzo[d]isoxazole analogues can be developed for a wide range of targeted chemical research applications, from anticonvulsants to anticancer agents acs.org.
Role in Advanced Chemical Research and Materials Science
Function as a Building Block in Complex Chemical Synthesis
The utility of 3-(Bromomethyl)-5-methoxybenzo[d]isoxazole as a versatile building block is a cornerstone of its role in synthetic chemistry. The isoxazole (B147169) ring is a well-established heterocyclic scaffold in organic and medicinal chemistry. nih.gov Its presence in numerous natural products and synthetic drugs underscores its importance. lifechemicals.com The bromomethyl group provides a reactive handle for a multitude of chemical transformations, enabling its incorporation into larger, more intricate molecular designs.
The compound is an excellent starting material for creating diverse organic scaffolds. The reactive C-Br bond in the bromomethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. This transformation is a key step in building more complex molecules where the benzo[d]isoxazole moiety acts as a core structural element. For instance, substitution of the bromide with nucleophiles such as amines, thiols, or alkoxides can generate a library of derivatives with tailored properties.
Research on related isoxazole systems demonstrates their role as precursors. For example, 5-bromomethyl derivatives of isoxazoles are used in nucleophilic substitution reactions to create functionalized products, such as 5-fluoromethylisoxazoles, which are valuable in medicinal chemistry. nih.govresearchgate.net This highlights a primary pathway through which this compound can be elaborated into more complex scaffolds. The benzo[d]isoxazole core itself is a key feature in pharmacologically active molecules, such as certain bromodomain inhibitors, further motivating its use as a foundational scaffold. nih.gov
| Reaction Type | Reactant | Resulting Linkage | Potential Scaffold |
| Nucleophilic Substitution | Primary/Secondary Amine | C-N | Amine-linked benzo[d]isoxazole derivatives |
| Nucleophilic Substitution | Thiol | C-S | Thioether-linked benzo[d]isoxazole derivatives |
| Nucleophilic Substitution | Alcohol/Phenol (B47542) | C-O | Ether-linked benzo[d]isoxazole derivatives |
| Williamson Ether Synthesis | Alkoxide | C-O | Ether-linked benzo[d]isoxazole derivatives |
| Alkylation | Carbanion (e.g., from malonic ester) | C-C | Carbon-extended benzo[d]isoxazole structures |
This table illustrates potential synthetic transformations using this compound as a precursor.
Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single step from three or more starting materials. researchgate.net While direct participation of this compound in a named MCR is not extensively documented in readily available literature, its structural motifs are relevant to MCR chemistry. Isocyanide-based MCRs, for example, are highly versatile for creating heterocyclic compounds. nih.gov The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a notable example used to synthesize imidazo[1,2-a]pyrazines, which can act as adenine (B156593) mimics. rug.nl
The functional groups on this compound allow for its potential use as a substrate in MCRs after initial modification. For example, the bromomethyl group could be converted to an aldehyde, a key component in many MCRs like the GBB reaction. rug.nl Alternatively, it could be transformed into an isocyanide. The development of MCRs often involves screening diverse building blocks, and the unique benzo[d]isoxazole framework makes this compound an interesting candidate for the discovery of novel reaction pathways and the generation of structurally diverse chemical libraries. researchgate.net
Development of Molecular Probes and Fluorescent Tags for Chemical Systems
Molecular probes are essential tools for visualizing and detecting specific chemical species or processes within biological and chemical systems. nih.govnih.gov The design of these probes often involves a fluorophore unit linked to a receptor or reactive group. The benzo[d]isoxazole core, as part of a larger conjugated system, has the potential to contribute to the photophysical properties required for fluorescence.
The development of fluorescent probes often relies on mechanisms such as Photoinduced Electron Transfer (PET). nih.gov In a typical PET sensor, a fluorophore is quenched by a nearby electron-donating receptor. Upon binding of an analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence signal. The this compound can be functionalized to create such probes. The bromomethyl group serves as an anchor point to attach either a recognition unit (like a chelator for metal ions) or to link the entire molecule to a larger biological system. The methoxy (B1213986) group can electronically tune the photophysical properties of the benzo[d]isoxazole system. While specific fluorescent probes based directly on this compound are not widely reported, related isoxazole derivatives have been noted for their potential in developing fluorescent sensors. lifechemicals.com
Applications in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. mdpi.com Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within a larger "host" molecule. nih.govrsc.org This principle is widely applied in areas like drug delivery and chemical sensing. rsc.org
The this compound molecule can be envisioned as a guest molecule for various macrocyclic hosts like cyclodextrins or calixarenes. The aromatic benzo[d]isoxazole core is hydrophobic and can fit within the nonpolar cavity of a host. Such encapsulation can modify its solubility, stability, and reactivity.
Conversely, the compound can be used as a building block to construct larger host molecules. By reacting the bromomethyl group in a difunctional manner (e.g., by creating a bis-benzo[d]isoxazole species), it could be integrated into macrocyclic structures. These novel hosts could exhibit specific recognition properties for selected guest molecules, driven by the electronic and steric features of the benzo[d]isoxazole units. The reversible nature of host-guest interactions allows for the creation of responsive "smart" materials. nih.gov
Integration into Novel Polymeric Architectures and Functional Materials
The incorporation of specific functional units into polymers is a powerful strategy for creating advanced materials with tailored properties. The this compound is well-suited for this purpose due to its reactive bromomethyl group.
This group can act as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the growth of polymer chains directly from the benzo[d]isoxazole core, resulting in polymers with a functional end-group.
Alternatively, the compound can be used as a monomer in polycondensation reactions or attached to an existing polymer backbone through post-polymerization modification. This process grafts the benzo[d]isoxazole moiety onto the polymer, imparting its specific chemical and physical properties to the bulk material. The resulting functional polymers could find applications in areas such as organic electronics, specialty coatings, or as functional additives.
Exploration as a Ligand in Coordination Chemistry and Catalysis
In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. nih.gov The nitrogen and oxygen atoms of the isoxazole ring in this compound possess lone pairs of electrons, making them potential donor atoms for coordination with metal ions. The 3,5-dimethylisoxazole (B1293586) moiety, for instance, has been identified as a novel ligand that mimics acetyl-lysine and binds to bromodomains. nih.gov
By coordinating with transition metals, this compound or its derivatives can form complexes with interesting structural, electronic, and magnetic properties. Furthermore, these metal complexes could exhibit catalytic activity. The field of asymmetric catalysis often relies on chiral ligands to control the stereochemical outcome of a reaction. lifechemicals.com By introducing a chiral center into the structure derived from this compound, it could be developed into a chiral ligand for stereoselective synthesis. The synthesis of novel ligands based on heterocycles like imidazole (B134444) and triazole for use in coordination polymers and metal-organic frameworks (MOFs) is an active area of research, suggesting a similar potential for benzo[d]isoxazole-based ligands. fau.de
Development of Chemical Sensors or Detection Systems (based on chemical interaction, not biological sensing)
Following a comprehensive search of available scientific literature and research databases, no specific studies or detailed findings were identified that describe the application of This compound in the development of chemical sensors or detection systems based on non-biological chemical interactions. The current body of research does not appear to contain information regarding the use of this particular compound for the detection of specific chemical analytes through mechanisms such as colorimetric or fluorescent changes, or other forms of chemical sensing.
While research into isoxazole derivatives for sensing applications exists, the specific compound of interest, This compound , is not featured in this context in the available literature. For instance, studies on other, structurally different isoxazole-containing molecules have shown their potential as chemosensors for various analytes. One such example involves a pyrrole-isoxazole derivative, which has been investigated as a fluorescent sensor for fluoride (B91410) anions through a deprotonation mechanism. d-nb.info However, this research does not involve the benzo[d]isoxazole scaffold or the specific functional groups of the compound .
Similarly, the broader class of benzo[d]isoxazole derivatives has been explored for various applications, but not specifically in the realm of non-biological chemical sensing. For example, certain 5-imidazole-3-methylbenz[d]isoxazole derivatives have been synthesized and evaluated as inhibitors for biological targets, a function distinct from chemical analyte detection. nih.gov
The absence of data suggests that the potential of This compound as a platform for chemical sensors remains an unexplored area of research. The reactive bromomethyl group could theoretically serve as a site for functionalization to introduce specific analyte recognition moieties, and the methoxy-substituted benzisoxazole core could potentially provide a desirable photophysical or electrochemical signaling unit. However, without experimental evidence or theoretical studies, any discussion of its role in chemical sensing would be purely speculative.
Further research would be necessary to determine if This compound or its derivatives can be effectively utilized in the design of novel chemical sensors. Such research would involve the synthesis of new sensor molecules based on this scaffold and rigorous testing of their sensing properties towards various chemical species.
Data Tables
No data is available for this section.
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Pathways and Sustainable Chemistry
The development of novel synthetic strategies for benzo[d]isoxazoles is an area of active research, with a growing emphasis on sustainable or "green" chemistry principles. rsc.org Future efforts will likely move beyond traditional multi-step syntheses, which can be inefficient and generate significant waste.
Key emerging areas include:
Catalyst-Free Synthesis: Ultrasound-irradiated synthesis offers an environmentally benign alternative for producing isoxazole (B147169) derivatives, featuring advantages like mild reaction conditions, high yields, and shorter reaction times. nih.gov
C-H Activation/Annulation: Palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes represents a modern approach to constructing the benzo[d]isoxazole ring system. researchgate.netchemrxiv.org This method activates C-H bonds ortho to the phenol-derived O-N bond, enabling the simultaneous formation of C-C and C=N bonds while keeping the crucial O-N bond intact. researchgate.net
One-Pot Cycloadditions: Iodine(III)-mediated [3+2] cycloaddition reactions provide a one-pot pathway to synthesize substituted benzo[d]isoxazole diols in aqueous media, showcasing a more efficient and environmentally friendly process. acs.org
Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of 3-(Bromomethyl)-5-methoxybenzo[d]isoxazole and its derivatives, enabling better control over reaction parameters, improved safety for handling reactive intermediates, and easier scalability.
These advanced methodologies promise to make the synthesis of complex benzo[d]isoxazole derivatives more efficient, cost-effective, and environmentally sustainable.
High-Throughput Synthesis and Screening of Derivatives for Chemical Diversity
The 3-(bromomethyl) group on this compound is an ideal handle for combinatorial chemistry and high-throughput synthesis (HTS). By reacting this starting material with diverse libraries of nucleophiles (e.g., amines, thiols, alcohols), vast collections of novel benzo[d]isoxazole derivatives can be rapidly generated.
Emerging opportunities in this domain include:
Expanding Bioactivity Screening: High-throughput screening (HTS) campaigns can evaluate these new compound libraries against a wide range of biological targets. nih.gov Benzo[d]isoxazole derivatives have already shown promise as:
Anticonvulsants: Novel derivatives have been designed and synthesized as selective blockers of voltage-gated sodium channels like NaV1.1. acs.orgacs.orgespublisher.com
Anticancer Agents: They have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family proteins, which are key targets in castration-resistant prostate cancer (CRPC). acs.orgresearchgate.net Additionally, they act as Hypoxia-Inducible Factor (HIF)-1α transcription inhibitors, a critical pathway in tumor development and metastasis. nih.govacs.org
Antimicrobials: Derivatives have exhibited activity against various bacterial and fungal pathogens, including Mycobacterium tuberculosis. rsc.orgnih.gov
Fragment-Based Drug Discovery (FBDD): The benzo[d]isoxazole core can be used as a foundational fragment in FBDD campaigns. Screening for low-affinity binding fragments and then optimizing them into high-affinity leads is a powerful strategy for developing novel therapeutics.
The combination of high-throughput synthesis and broad biological screening will accelerate the discovery of new lead compounds with diverse therapeutic applications.
Table 1: Research Findings on Benzo[d]isoxazole Derivatives
| Research Area | Target/Application | Key Findings | Citations |
|---|---|---|---|
| Anticonvulsant Activity | Voltage-Gated Sodium Channel NaV1.1 | A derivative, Z-6b, showed high protection against MES-induced seizures and selectively inhibited NaV1.1 channels. | acs.orgacs.org |
| Anticancer (Prostate) | BET Bromodomain (BRD4) | Compounds Y06036 and Y06137 bound to the BRD4 bromodomain with high affinity (Kd values of 82 and 81 nM, respectively) and showed therapeutic effects in a CRPC mouse model. | acs.orgresearchgate.net |
| Anticancer (General) | HIF-1α Transcription | Two derivatives (compounds 15 and 31) were identified as highly potent HIF-1α transcriptional inhibitors with IC50 values of 24 nM. | nih.govacs.org |
| Antimycobacterial Activity | Mycobacterium tuberculosis | A series of piperazine (B1678402) sulphonamide analogues were synthesized; compound 6b exhibited an MIC of 3.125 μg/mL with a high selectivity index. | nih.gov |
| PD-1/PD-L1 Inhibition | Cancer Immunotherapy | A novel derivative, P20, showed potent inhibitory activity against the PD-1/PD-L1 interaction with an IC50 value of 26.8 nM. | researchgate.net |
Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques
A deeper understanding of the reaction mechanisms involving the benzo[d]isoxazole ring is crucial for optimizing existing reactions and discovering new ones. Advanced spectroscopic techniques can provide unprecedented insight into transient intermediates and transition states.
Future research could employ:
Ultrafast Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can be used to study ultrafast molecular events. saludcapital.gov.co For instance, recent studies on related heterocyclic systems have used ultrafast time-resolved infrared spectroscopy to elucidate photochemical C-H insertion reaction pathways, distinguishing between rearrangements in the excited state and pathways involving singlet carbenes. dokumen.pub Similar methods could be applied to study the photochemistry of benzo[d]isoxazole derivatives.
Single-Molecule Spectroscopy: This technique allows for the observation of individual molecules, eliminating the averaging inherent in ensemble measurements. It could be used to probe the kinetics of catalytic cycles involving benzo[d]isoxazole substrates or to study the binding dynamics of a single derivative to its biological target.
Mechanistic Probes for N-O Bond Activation: The activation of the N-O bond in the isoxazole ring is a key step in many transformations. chemrxiv.org Controlled experiments using advanced techniques can elucidate whether these activations proceed via oxidative addition or other pathways, which has significant implications for designing new transition-metal-catalyzed cross-coupling reactions. chemrxiv.org
These advanced studies will provide a fundamental understanding of the reactivity of the benzo[d]isoxazole core, enabling more rational design of catalysts and reaction conditions.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The synergy between chemistry and artificial intelligence (AI) is revolutionizing drug discovery and chemical synthesis. eurekaselect.com The benzo[d]isoxazole scaffold is an excellent candidate for these computational approaches.
Key opportunities include:
Computer-Aided Synthesis Planning (CASP): Machine learning algorithms can analyze vast reaction databases to predict successful synthetic routes for complex benzo[d]isoxazole targets, improving the workflow of medicinal chemists and reducing experimental failures. nottingham.ac.uk
Predictive Modeling: AI models, such as Support Vector Regression (SVR), can be trained on high-throughput experimentation data to predict reaction yields, a critical factor that has been historically difficult to forecast. nottingham.ac.uk
Virtual Screening and Drug Design: Machine learning methods can be used to perform virtual screening campaigns on massive libraries of virtual benzo[d]isoxazole derivatives to identify promising hits for specific biological targets like the PD-L1 protein or BET bromodomains. acs.orgresearchgate.net This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab.
De Novo Design: Generative AI models can design entirely new benzo[d]isoxazole derivatives with optimized properties (e.g., high target affinity, low predicted toxicity) by learning from existing structure-activity relationship (SAR) data.
Integrating AI will dramatically accelerate the entire discovery pipeline, from the design of novel molecules to the planning of their synthesis and the prediction of their biological activity.
Development of Novel Reaction Methodologies Utilizing the Benzo[d]isoxazole Core
The unique electronic and structural properties of the benzo[d]isoxazole ring system make it a versatile platform for developing novel chemical transformations. Beyond simply using it as a scaffold, chemists can exploit the reactivity of the ring itself.
Future research directions could focus on:
Ring-Opening and Rearrangement Reactions: The N-O bond of the isoxazole ring is susceptible to cleavage under various conditions (e.g., reductive, basic, or transition-metal-catalyzed), leading to useful rearrangements. chemrxiv.org For example, the Boulton-Katritzky rearrangement is a known transformation for isoxazoles. chemrxiv.org Exploring new catalytic systems to control these ring-opening and rearrangement cascades could provide access to completely different heterocyclic frameworks starting from a common benzo[d]isoxazole precursor.
[5+1] Cycloadditions: Research has shown that the extended conjugation of the benzo[d]isoxazole system can favor ring-opening to form reactive intermediates that can participate in subsequent cyclizations, such as a [5+1] cycloaddition, to form novel spirocyclic systems. dokumen.pub
Directed Functionalization: Using the isoxazole oxygen or nitrogen atom as a directing group for remote C-H functionalization would allow for the precise installation of new substituents on the benzene (B151609) portion of the molecule, providing a powerful tool for late-stage diversification of complex derivatives.
These new methodologies will expand the synthetic chemist's toolbox, enabling the transformation of the benzo[d]isoxazole core into a wider range of valuable and complex molecular architectures.
Design of Smart Materials Incorporating Benzo[d]isoxazole Units
Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, light, or the presence of specific biomolecules. The benzo[d]isoxazole moiety, with its potential for chemical transformation and its proven biological relevance, is an attractive candidate for incorporation into such materials.
Emerging opportunities lie in the design of:
Responsive Drug Delivery Systems: Benzo[d]isoxazole derivatives could be tethered to polymers or nanoparticles. The N-O bond could be designed to cleave in response to the specific microenvironment of a tumor (e.g., hypoxia or the presence of certain enzymes), triggering the release of a cytotoxic payload. The development of HIF-1α inhibitory benzo[d]isoxazoles suggests a natural link to hypoxia-responsive systems. nih.gov
Chemical Sensors and Probes: The inherent fluorescence of some benzo[d]isoxazole derivatives could be exploited to create chemosensors. ijcce.ac.ir A derivative could be designed so that its fluorescence properties change upon binding to a specific metal ion or biomolecule, allowing for its detection and quantification.
Bio-orthogonal Materials: The reactive bromomethyl group of this compound can be used to covalently attach these units to biomolecules or surfaces using bio-orthogonal chemistry. This could be used to create functionalized surfaces for cell culture studies or to develop targeted probes for cellular imaging.
By leveraging the unique chemical reactivity and biological activity of the benzo[d]isoxazole scaffold, researchers can develop a new generation of smart materials with applications in diagnostics, therapeutics, and biotechnology.
Q & A
Q. What are the established synthetic protocols for 3-(Bromomethyl)-5-methoxybenzo[d]isoxazole, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization of precursors and halogenation. For example:
- Step 1 : Formation of the isoxazole ring via nitrile oxide-alkyne cycloaddition, using catalysts like triethylamine or pyridine in solvents such as dichloromethane .
- Step 2 : Bromination at the methyl position using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .
- Optimization : Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed by NMR and high-resolution mass spectrometry (HRMS) .
Q. How is this compound characterized post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., H NMR for methoxy and bromomethyl groups) .
- HRMS : Validates molecular weight and isotopic patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like C-Br (550–600 cm) and C-O-C (1100–1250 cm) .
Q. What are the primary reactivity patterns of this compound under different experimental conditions?
- Nucleophilic Substitution : The bromomethyl group reacts readily with thiols or amines in polar aprotic solvents (e.g., DMF) at 50–80°C .
- Oxidation Sensitivity : The methoxy group stabilizes the aromatic ring but may undergo demethylation under strong acidic conditions .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s inhibitory activity against glutathione-dependent enzymes?
-
Mechanism : Bromine enhances electron-withdrawing effects, increasing binding affinity to enzymes like glutathione S-transferase (GST).
-
Data :
Compound Enzyme IC (mM) Inhibition Type 3-(Bromomethyl) derivative GST 0.099 Competitive Chlorine analog GST 0.112 Non-competitive Source: Comparative studies show bromine’s superior inhibition due to stronger halogen bonding .
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Approach :
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., bromine vs. chlorine) using IC values and inhibition kinetics .
- Computational Modeling : Dock analogs into enzyme active sites (e.g., GST PDB: 1GSE) to identify steric/electronic mismatches .
- Case Study : Substitution at the 3-position (bromine) doubles GST inhibition compared to 5-position isomers due to optimal spatial alignment in the active site .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., for enzyme-inhibitor complexes) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish binding modes .
- X-ray Crystallography : Resolves 3D binding poses, as demonstrated for brominated isoxazoles in GST complexes .
Q. How do solvent and temperature conditions affect the compound’s stability in long-term assays?
- Stability Profile :
- Polar Solvents (e.g., DMSO) : Promote decomposition at >40°C; use freshly prepared solutions .
- Aqueous Buffers (pH 7.4) : Stable for 24 hours at 25°C, but hydrolyzes in acidic conditions (pH < 5) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for halogenated isoxazoles?
- Key Factors :
- Positional Isomerism : Bromine at the 3-position vs. 5-position alters steric hindrance in enzyme pockets .
- Assay Variability : Differences in enzyme sources (human vs. recombinant) or substrate concentrations affect IC reproducibility .
- Resolution : Standardize assay protocols (e.g., fixed substrate/enzyme ratios) and validate analogs with orthogonal methods (SPR + enzymatic assays) .
Methodological Recommendations
Q. What analytical strategies are critical for validating synthetic intermediates?
- Multi-Technique Validation : Combine NMR, HRMS, and IR to confirm intermediate structures .
- Purity Thresholds : Require ≥95% purity (HPLC) for biological testing to minimize off-target effects .
Q. How can computational tools enhance the design of derivatives with improved activity?
- Docking Simulations : Predict binding poses using software like AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., bromine’s higher Hansch π value enhances lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
